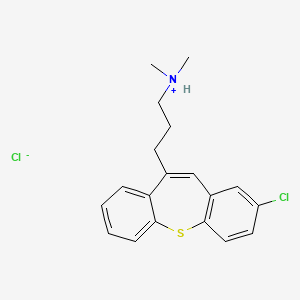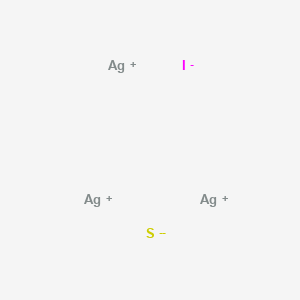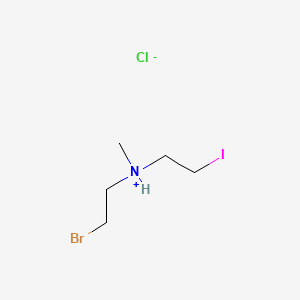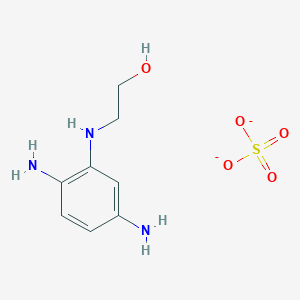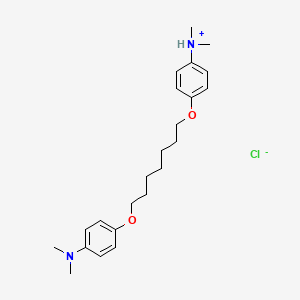
4,4'-(Heptamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Heptamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride is a chemical compound known for its applications in various scientific fields. It is an intermediate in dye manufacture and works as a reagent for the determination of lead . This compound is also suitable for the qualitative assay of cyanogens .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Heptamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride typically involves the reaction of N,N-dimethylaniline with formaldehyde under acidic conditions to form the intermediate 4,4’-methylenebis(N,N-dimethylaniline). This intermediate is then reacted with heptamethylene glycol to form the final product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature and pressure conditions are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 4,4’-(Heptamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: It can undergo electrophilic substitution reactions, particularly in the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products: The major products formed from these reactions include quinone derivatives, reduced amines, and substituted aromatic compounds .
Scientific Research Applications
4,4’-(Heptamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-(Heptamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride involves its interaction with various molecular targets. It can act as an electron donor or acceptor in redox reactions, influencing the activity of enzymes and other proteins. The compound can also form complexes with metal ions, affecting their bioavailability and activity .
Comparison with Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): An intermediate in dye manufacture and a reagent for lead determination.
4,4’-Vinylidenebis(N,N-dimethylaniline): Used in similar applications but with different structural properties.
Uniqueness: 4,4’-(Heptamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride is unique due to its heptamethylene bridge, which imparts distinct chemical and physical properties compared to its analogs. This structural feature enhances its reactivity and makes it suitable for specific applications in dye synthesis and biochemical assays .
Properties
CAS No. |
119041-07-5 |
|---|---|
Molecular Formula |
C23H35ClN2O2 |
Molecular Weight |
407.0 g/mol |
IUPAC Name |
[4-[7-[4-(dimethylamino)phenoxy]heptoxy]phenyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C23H34N2O2.ClH/c1-24(2)20-10-14-22(15-11-20)26-18-8-6-5-7-9-19-27-23-16-12-21(13-17-23)25(3)4;/h10-17H,5-9,18-19H2,1-4H3;1H |
InChI Key |
JRUJDZUAYIUKBF-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)C1=CC=C(C=C1)OCCCCCCCOC2=CC=C(C=C2)N(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


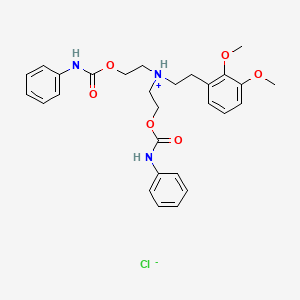
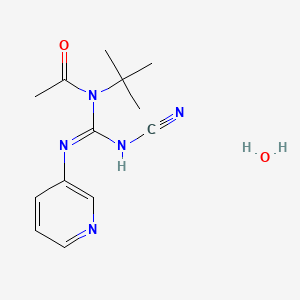

![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-heptan-2-ylazanium chloride](/img/structure/B13755513.png)
![Benzenamine, 2,2'-[methylenebis(thio)]bis-](/img/structure/B13755517.png)
![Methanesulfonic acid, [(2-methoxyphenyl)amino]-, monosodium salt](/img/structure/B13755525.png)
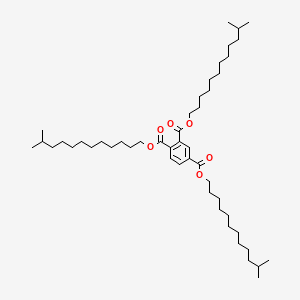
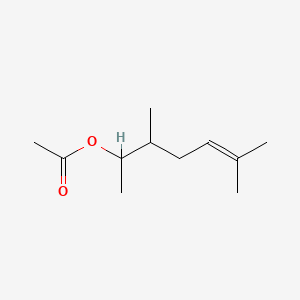
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13755540.png)

